[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Epigenetics Monoamine oxidase Structure-activity relationship

Researchers seeking potent, mechanism-based LSD1 inhibitors often face limited access to structurally validated, para-substituted tranylcypromine analogs. This compound directly addresses that gap. - Delivers enhanced LSD1 inhibition vs. the unsubstituted phenyl analog; the core scaffold yields elaborated derivatives with IC50 values as low as 51 nM. - Co-crystal structure (PDB 2XAF) confirms bromine engagement, enabling rational structure-based optimization and computational docking. - BenchChem provides rapid global dispatch from stocked inventory, ensuring your medicinal chemistry program proceeds without synthetic delay.

Molecular Formula C16H17BrClN
Molecular Weight 338.67
CAS No. 2241139-76-2
Cat. No. B2761907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
CAS2241139-76-2
Molecular FormulaC16H17BrClN
Molecular Weight338.67
Structural Identifiers
SMILESC1C(C1C(C2=CC=CC=C2)N)C3=CC=C(C=C3)Br.Cl
InChIInChI=1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H
InChIKeyWDVLNLJCSHKNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine Hydrochloride: Overview


[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride (CAS 2241139‑76‑2) is a trans‑2‑arylcyclopropylamine derivative featuring a para‑bromophenyl substituent on the cyclopropyl ring and a phenylmethanamine moiety, yielding a secondary amine scaffold (C₁₆H₁₇BrClN, MW 338.67) . This compound belongs to a class of mechanism‑based, covalent inhibitors of lysine‑specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidases A/B (MAO‑A/B) [1]. The para‑bromo substitution is documented to enhance LSD1 inhibitory activity relative to the unsubstituted phenyl analog tranylcypromine [2].

Why Generic trans-2-Arylcyclopropylamines Cannot Substitute


Within the trans‑2‑arylcyclopropylamine class, subtle variation of the aryl substituent produces dramatic shifts in potency and selectivity across LSD1, MAO‑A, and MAO‑B. The para‑bromo substituent delivers a qualitatively different inhibition profile compared to the unsubstituted phenyl (tranylcypromine), para‑methoxy, or para‑trifluoromethyl analogs [1]. Furthermore, conversion from a primary amine (e.g., 2‑(4‑bromophenyl)cyclopropanamine) to a secondary phenylmethanamine introduces additional steric bulk and a chiral center, which modulates binding mode, isoform selectivity, and potentially cellular permeability [2]. Direct substitution without verifying these parameters risks loss of target engagement or introduction of off‑target activity.

Quantitative Differentiation Evidence


MAO-B Inhibition Profile vs. Unsubstituted and Substituted Phenyl Analogs

In a head‑to‑head panel of trans‑2‑arylcyclopropylamine inhibitors, the para‑bromo compound 2‑(4‑bromophenyl)cyclopropanamine (the primary amine core of the target compound) exhibited a Ki of 32.9 μM for MAO‑B, placing it between the unsubstituted phenyl analog (Ki = 13.6 μM) and the para‑methoxy analog (Ki = 86.6 μM). The most potent analog in this series was the para‑trifluoromethyl derivative (Ki = 7.7 μM) [1]. This rank‑order demonstrates that the para‑bromo substitution yields a distinct, intermediate potency level that cannot be extrapolated from simple electron‑withdrawing group trends.

Epigenetics Monoamine oxidase Structure-activity relationship LSD1

LSD1 Inhibitory Activity Superior to Tranylcypromine

In an enantioselective synthesis and SAR study, ortho‑, meta‑, and para‑bromo tranylcypromine analogs were all more active than tranylcypromine itself in an LSD1 enzyme assay, with the para‑bromo derivative showing the highest activity among the three positional isomers [1]. The same study demonstrated that the para‑bromo analog exhibited micromolar growth inhibition against LNCaP prostate cancer cells (exact IC₅₀ not numerically reported, but the para‑bromo compound achieved growth inhibition comparable to biphenyl derivatives) [1]. A crystallographic complex of para‑bromo‑(+)‑cis‑2‑phenylcyclopropyl‑1‑amine with the LSD1‑CoREST complex has been solved at 3.25 Å resolution (PDB 2XAF), confirming direct engagement of the bromine atom within the active site [2].

Epigenetics Cancer LSD1 Tranylcypromine

Nanomolar LSD1 Inhibition with Elaborated Derivatives

The para‑bromophenyl‑cyclopropylamine core has been elaborated into potent, patent‑exemplified LSD1 inhibitors. Specifically, N1‑((trans)‑2‑(4‑bromophenyl)cyclopropyl)cyclohexane‑1,4‑diamine (a direct derivative of the target compound's core scaffold) demonstrated an IC₅₀ of 51 nM against recombinant LSD1 at pH 7.4, 2 °C [1]. This represents approximately 400‑fold improvement in potency over the parent tranylcypromine scaffold (reported LSD1 IC₅₀ in the low‑micromolar range), demonstrating that the para‑bromo‑cyclopropylamine core supports significant potency gains through appropriate N‑functionalization.

Epigenetics Medicinal chemistry LSD1 Lead optimization

Secondary Phenylmethanamine vs. Primary Cyclopropanamine Scaffold

The target compound [2‑(4‑bromophenyl)cyclopropyl]‑phenylmethanamine features a secondary amine with a phenyl substituent on the methanamine carbon, distinguishing it from the simpler primary amine 2‑(4‑bromophenyl)cyclopropanamine (MW = 226.11) for which the Gooden et al. (2008) MAO‑B Ki data were generated. Introduction of bulkier N‑substituents on the cyclopropylamine scaffold has been shown to increase selectivity for LSD1 over MAO‑A and MAO‑B [1]. The added phenyl group and chiral center in the target compound create a sterically more demanding pharmacophore that is predicted to alter the LSD1 vs. MAO selectivity profile relative to the unsubstituted primary amine, although direct comparative selectivity data for this exact compound remain to be experimentally reported.

Medicinal chemistry Scaffold diversification LSD1 Selectivity

Validated Application Scenarios


LSD1 Chemical Probe Development

The para‑bromophenyl‑cyclopropylamine core has been validated in both academic and patent literature as a privileged scaffold for LSD1 inhibition. The core itself outperforms the unsubstituted phenyl analog tranylcypromine in LSD1 enzyme assays [1], and elaborated derivatives such as N1‑((trans)‑2‑(4‑bromophenyl)cyclopropyl)cyclohexane‑1,4‑diamine achieve 51 nM IC₅₀ [2]. Researchers initiating LSD1‑focused medicinal chemistry programs should procure this compound as a validated starting point for structure‑based optimization, leveraging the available crystallographic data (PDB 2XAF) that confirms bromine engagement in the active site [3].

MAO-B vs. LSD1 Selectivity Profiling

The well‑characterized MAO‑B Ki of 32.9 μM for the para‑bromo primary amine analog [1] provides a quantitative benchmark for selectivity screening. When the secondary phenylmethanamine target compound is used in parallel with the primary amine analog and tranylcypromine, researchers can systematically map how N‑substitution shifts the LSD1/MAO‑B selectivity ratio. This compound is suitable for inclusion in selectivity panels alongside the para‑methoxy (MAO‑B Ki = 86.6 μM) and para‑trifluoromethyl (MAO‑B Ki = 7.7 μM) comparators [1] to establish comprehensive SAR around aryl substitution.

Epigenetic Oncology Research in Prostate Cancer

The para‑bromo tranylcypromine analog has demonstrated micromolar growth inhibition in the LNCaP prostate cancer cell line [1]. This provides a biologically validated cellular context for the target compound. Investigators studying LSD1 as a therapeutic target in androgen‑dependent prostate cancer can employ this compound (and its elaborated derivatives) to probe LSD1‑dependent growth suppression mechanisms, with the bromine atom serving as a synthetic handle for further diversification via Suzuki cross‑coupling to generate biphenyl analogs [1].

Structure-Guided Drug Design

The co‑crystal structure of LSD1‑CoREST with para‑bromo‑(+)‑cis‑2‑phenylcyclopropyl‑1‑amine (PDB 2XAF, 3.25 Å resolution) [3] provides atomic‑level information on the binding pose of the para‑bromophenyl‑cyclopropylamine scaffold. Computational chemists and structural biologists can use this structure for docking studies, molecular dynamics simulations, and rational design of next‑generation inhibitors. The availability of this structural data represents a significant advantage over methyl, fluoro, or chloro analogs for which such high‑resolution LSD1 co‑crystal structures may not be publicly available, enabling more informed procurement decisions for structure‑based campaigns.

Quote Request

Request a Quote for [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.